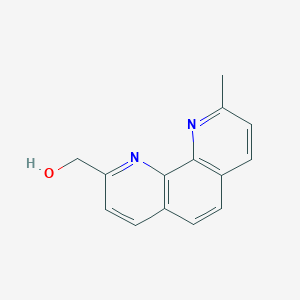
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride is an organic compound that features a benzyl group, a bromine atom, and a carboximidoyl chloride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The reaction conditions often include the presence of a radical initiator and a solvent such as carbon tetrachloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The subsequent introduction of the carboximidoyl chloride group can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus trichloride.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The carboximidoyl chloride group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-benzyl-3-aminobenzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of N-benzyl-3-bromobenzene-1-carboxamide.
Aplicaciones Científicas De Investigación
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-Benzyl-3-bromobenzene-1-carboximidoyl chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carboximidoyl chloride group can undergo nucleophilic attack by biological molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-3-chlorobenzene-1-carboximidoyl chloride: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-3-fluorobenzene-1-carboximidoyl chloride: Contains a fluorine atom instead of bromine.
N-Benzyl-3-iodobenzene-1-carboximidoyl chloride: Features an iodine atom instead of bromine.
Uniqueness
N-Benzyl-3-bromobenzene-1-carboximidoyl chloride is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution and elimination reactions compared to its chlorine, fluorine, and iodine counterparts .
Propiedades
Número CAS |
112159-59-8 |
|---|---|
Fórmula molecular |
C14H11BrClN |
Peso molecular |
308.60 g/mol |
Nombre IUPAC |
N-benzyl-3-bromobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H11BrClN/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Clave InChI |
VBTVGTPCLYEMJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


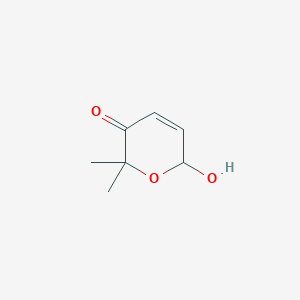
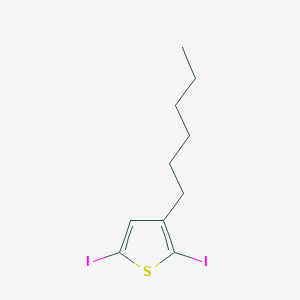


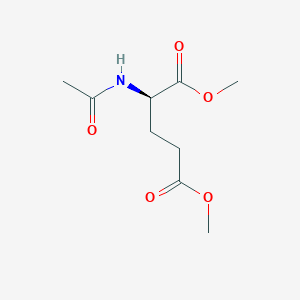
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
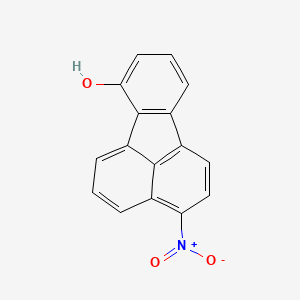

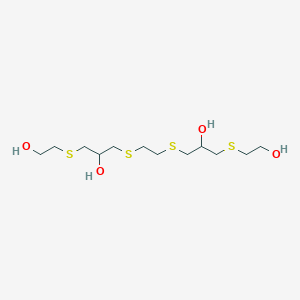

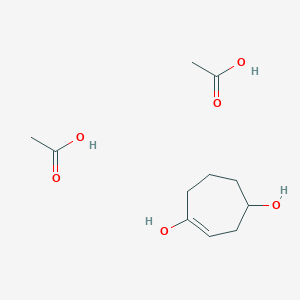

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
